molecular formula C10H15Cl2N B1435527 4-(chloromethyl)-N,N,2-trimethylaniline hydrochloride CAS No. 1803610-43-6

4-(chloromethyl)-N,N,2-trimethylaniline hydrochloride

Cat. No. B1435527
M. Wt: 220.14 g/mol
InChI Key: PWOSJCCZHQBDFY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure would likely feature a benzene ring (from the aniline), substituted with a chloromethyl group and a trimethylamine group. The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

As an organic compound containing a reactive chloromethyl group, it could potentially undergo various reactions, such as nucleophilic substitution or elimination. The trimethylamine group might influence the reactivity and selectivity of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure. Generally, chlorinated organic compounds are relatively polar and may have significant interactions with other polar substances. The compound is likely solid at room temperature .

Scientific Research Applications

  • Organic Synthesis

    • “4-(Chloromethyl)pyridine hydrochloride” is an important raw material and intermediate used in organic synthesis . It can be used to introduce a pyridylmethyl group into other organic molecules, which can then be used to synthesize a variety of complex organic compounds .
  • Pharmaceuticals

    • This compound is also used in the pharmaceutical industry . It can be used in the synthesis of various pharmaceuticals, where the pyridylmethyl group can play a crucial role in the biological activity of the drug .
  • Agrochemicals

    • In the field of agrochemicals, “4-(Chloromethyl)pyridine hydrochloride” is used as an intermediate in the synthesis of various agrochemicals . These can include pesticides, herbicides, and fungicides, where the pyridylmethyl group can enhance the effectiveness of the agrochemical .
  • Peptide Protection

    • It finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in separation and purification of the peptide .
  • Material Science

    • In material science, it can be used in the synthesis of functional materials. The pyridylmethyl group can be used to introduce functionality into materials, such as polymers, for specific applications .
  • Catalysis

    • “4-(Chloromethyl)pyridine hydrochloride” can also be used in catalysis. The pyridylmethyl group can act as a ligand, binding to a metal center to form a catalyst for various chemical reactions .
  • Dye Synthesis

    • This compound can be used in the synthesis of dyes . The pyridylmethyl group can interact with different chromophores to produce dyes with various colors .
  • Polymer Synthesis

    • “4-(Chloromethyl)pyridine hydrochloride” can be used in the synthesis of functional polymers . The pyridylmethyl group can be incorporated into the polymer backbone or side chains to introduce functionality .
  • Bioconjugation

    • It can be used in bioconjugation reactions . The pyridylmethyl group can react with various biomolecules, such as proteins and nucleic acids, to form bioconjugates .
  • Nanotechnology

    • In nanotechnology, it can be used in the synthesis of functional nanomaterials . The pyridylmethyl group can be used to modify the surface of nanoparticles to introduce functionality .
  • Catalyst Ligand

    • “4-(Chloromethyl)pyridine hydrochloride” can also be used as a ligand in catalysts . The pyridylmethyl group can coordinate to a metal center to form a catalyst for various chemical reactions .
  • Chemical Biology

    • In chemical biology, it can be used to modify biological molecules . The pyridylmethyl group can be used to introduce a chemical handle into biological molecules for further chemical modifications .

Safety And Hazards

Like many organic compounds, it could present hazards such as flammability. The presence of the chloromethyl group might also imply potential toxicity. Always handle chemical substances with appropriate safety measures .

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

4-(chloromethyl)-N,N,2-trimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-8-6-9(7-11)4-5-10(8)12(2)3;/h4-6H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOSJCCZHQBDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCl)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-N,N,2-trimethylaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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